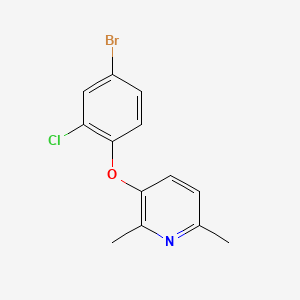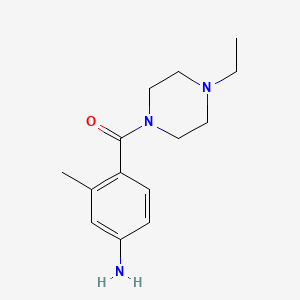
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and a fluorophenyl group at position 4. It is widely used in various fields due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method includes the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of triphenylphosphine and palladium(II) acetate as catalysts, and the reaction is carried out in a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki and Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reaction conditions may involve the use of bases like sodium hydride or potassium carbonate.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and phosphine ligands.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Coupling reactions produce biaryl compounds with extended aromatic systems .
Applications De Recherche Scientifique
2,5-Dichloro-4-(4-fluorophenyl)pyrimidine has diverse applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the fluorophenyl group.
2,4-Dichloropyrimidine: Similar core structure but without the fluorine and phenyl substituents.
Uniqueness: 2,5-Dichloro-4-(4-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C10H5Cl2FN2 |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
2,5-dichloro-4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(12)15-9(8)6-1-3-7(13)4-2-6/h1-5H |
Clé InChI |
FYRORHXGYAMTMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)

![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)


![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)


![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)

![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
